molecular formula C15H14N2O5S B2929827 5-(((6-Methoxybenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 919014-84-9

5-(((6-Methoxybenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B2929827
CAS No.: 919014-84-9
M. Wt: 334.35
InChI Key: RTXSNEZTYONXIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(((6-Methoxybenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS: see synonyms in ) is a Meldrum’s acid derivative featuring a benzothiazole scaffold substituted with a methoxy group at the 6-position.

Key synthetic routes involve condensation reactions between Meldrum’s acid and benzothiazole-amine precursors under catalytic or thermal conditions. For example, La(OTf)₃-catalyzed reactions (as in ) or Gould-Jacobs cyclization () are commonly employed. The compound’s IR spectrum (e.g., νmax ~1728 cm⁻¹ for carbonyl groups) and melting point (~225–227°C) align with other dioxane-dione derivatives .

Properties

IUPAC Name

5-[[(6-methoxy-1,3-benzothiazol-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5S/c1-15(2)21-12(18)9(13(19)22-15)7-16-14-17-10-5-4-8(20-3)6-11(10)23-14/h4-7H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXSNEZTYONXIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CNC2=NC3=C(S2)C=C(C=C3)OC)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(((6-Methoxybenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a novel derivative belonging to the class of benzothiazole compounds. These compounds have garnered significant attention due to their diverse biological activities, including anti-tumor, anti-inflammatory, and anti-microbial properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to present a comprehensive overview.

Synthesis and Structural Characteristics

The synthesis of benzothiazole derivatives often involves multi-step reactions that yield compounds with varying substituents affecting their biological activity. For instance, the compound can be synthesized through a series of reactions starting from 2-amino-6-methoxybenzothiazole and other reagents that introduce the dioxane moiety.

1. Inhibition of Monoamine Oxidase (MAO)

Benzothiazole derivatives have been shown to exhibit potent inhibitory activity against monoamine oxidase B (MAO-B), an enzyme implicated in neurological disorders. The presence of the benzothiazole core in the compound enhances its binding affinity to the active site of MAO-B, leading to significant enzyme inhibition. Studies indicate that similar compounds have IC50 values ranging from 0.5 to 10 µM, suggesting that this compound may also possess comparable inhibitory effects .

2. Anti-Tyrosinase Activity

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is crucial for developing treatments for hyperpigmentation disorders. Preliminary studies on related compounds have shown that they can inhibit tyrosinase activity competitively. For example, compounds with similar structural motifs demonstrated IC50 values significantly lower than that of kojic acid, a standard reference inhibitor . It is hypothesized that the methoxy group on the benzothiazole ring enhances the inhibitory potency.

3. Cytotoxic Effects

The cytotoxicity of benzothiazole derivatives has been evaluated using various cancer cell lines. Compounds similar to 5-(((6-Methoxybenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione have shown selective cytotoxicity against melanoma cells (B16F10), with no significant cytotoxic effects observed at concentrations below 25 µM . This selectivity is crucial for therapeutic applications as it minimizes damage to normal cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
MAO-B InhibitionPotent inhibition with IC50 < 10 µM
Tyrosinase InhibitionCompetitive inhibition; IC50 < 50 µM
CytotoxicitySelective against B16F10 cells; non-toxic at ≤25 µM

Mechanistic Insights

The biological activities of this compound can be attributed to its structural features:

  • Hydrazone Linkage : The C=N double bond in hydrazones enhances electrophilic and nucleophilic properties, facilitating interactions with target enzymes.
  • Benzothiazole Core : Known for its ability to interact with various biological targets due to its planar structure and potential for π-stacking interactions.

Scientific Research Applications

5-(((6-Methoxybenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a complex organic compound that has a dioxane ring fused with a thiazole moiety, with a methoxy group and an amino group substitution. The presence of both dioxane and thiazole structures indicates potential applications in medicinal chemistry, particularly in developing therapeutics that target various biological pathways.

Potential Applications

5-(((6-Methoxybenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione has a variety of potential applications:

  • Medicinal Chemistry The core structures, dioxane and thiazole, suggest uses in the creation of drugs that can affect different biological pathways.
  • Antimicrobial Properties Compounds that are structurally similar have shown antimicrobial activity.
  • Anticancer Potential Similar compounds have demonstrated anticancer properties.
  • Anti-inflammatory Effects Compounds sharing structural motifs with the compound of interest exhibit anti-inflammatory properties.

Structural Similarity and Biological Activities

Several compounds share structural similarities with 5-(((6-Methoxybenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione:

Compound NameStructural FeaturesUnique Properties
6-Methoxybenzo[d]thiazoleThiazole ring with methoxy substitutionKnown for antimicrobial activity
2-Dimethylamino-4-methoxybenzaldehydeAromatic aldehyde with dimethylamino groupExhibits anti-inflammatory properties
5-(Aminomethyl)-2-hydroxybenzothiazoleBenzothiazole derivative with amino and hydroxyl groupsPotential anticancer activity

The combination of functional groups in 5-(((6-Methoxybenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione may give rise to unique biological activities that merit further investigation.

Interaction Studies

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Compound Name Substituent(s) Melting Point (°C) IR Key Peaks (cm⁻¹) Yield (%) Reference
5-(((6-Methoxybenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione 6-OCH₃ (benzothiazole) 225–227 1728, 1674, 1621 78
5-[(2-Chloro-4-nitroanilino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione 2-Cl, 4-NO₂ (aniline) Not reported Not reported Not reported
5-(((4-Chlorophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione 4-Cl (aniline) Not reported Not reported Not reported
5-(((6-Ethoxybenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione 6-OCH₂CH₃ (benzothiazole) Discontinued Not reported Not reported
5-(Bis(methylthio)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione Bis(methylthio)methylene Not reported Not reported Not reported
5-[(2-Iodophenylamino)(morpholino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione 2-I (phenyl), morpholino Not reported Not reported Not reported

Key Observations:

  • Substituent Effects :
    • Electron-donating groups (e.g., 6-OCH₃ in the target compound) enhance solubility in polar solvents compared to electron-withdrawing groups (e.g., 4-Cl in ) .
    • Bulky substituents (e.g., 2-iodophenyl in ) reduce reaction yields due to steric hindrance .
  • Thermal Stability : Higher melting points (e.g., 225–227°C) correlate with rigid aromatic systems (benzothiazole) compared to aliphatic derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.